molecular formula C7H3ClF3NO2S B8726664 4-Trifluoromethylthio-2-nitrochlorobenzene CAS No. 404-73-9

4-Trifluoromethylthio-2-nitrochlorobenzene

Cat. No. B8726664
M. Wt: 257.62 g/mol
InChI Key: DEEBRJXOPCZLRT-UHFFFAOYSA-N
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Patent
US05451594

Procedure details

2-Nitro-4-trifluoromethylthioaniline (0.5 g) in dry acetonitrile (3 cm3) was added over 0.5 hr. with stirring to copper (II) chloride (0.34 g) and tert-butyl nitrite (0.32 g) in dry acetonitrile (5 cm3) at 60° C. After 1 hr. the reaction was cooled to ambient temperature, poured into water, acidified with hydrochloric acid and extracted with ethyl acetate. The organic phase was washed with water (3×50 cm3) dried (magnesium sulphate) and evaporated under reduced pressure to give the required product as an oil; M+ =257; 1H NMR (CDCl3): δ7.65(d 1H); 7.80(dd 1H); 8.20(d 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.32 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
0.34 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[C:9]([S:11][C:12]([F:15])([F:14])[F:13])[CH:8]=[CH:7][C:5]=1N)([O-:3])=[O:2].N(OC(C)(C)C)=O.O.[ClH:24]>C(#N)C.[Cu](Cl)Cl>[F:13][C:12]([F:15])([F:14])[S:11][C:9]1[CH:8]=[CH:7][C:5]([Cl:24])=[C:4]([N+:1]([O-:3])=[O:2])[CH:10]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)SC(F)(F)F
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0.32 g
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
0.34 g
Type
catalyst
Smiles
[Cu](Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with water (3×50 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(SC1=CC(=C(C=C1)Cl)[N+](=O)[O-])(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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